4,7,10,13,16-Pentaoxanonadec-18-enoic acid

tissue engineering hydrogel mechanics soft tissue scaffolds

4,7,10,13,16-Pentaoxanonadec-18-enoic acid (CAS 1111716-52-9), synonymously known as Allyl-PEG5-COOH, is a discrete, single-chain-length heterobifunctional polyethylene glycol (PEG) linker. It comprises a five-unit ethylene glycol spacer (PEG5), an allyl (-CH2CH=CH2) terminus at the α-end, and a carboxylic acid (-COOH) terminus at the ω-end, with a molecular formula of C14H26O7 and a molecular weight of 306.35 g/mol.

Molecular Formula C14H26O7
Molecular Weight 306.35 g/mol
Cat. No. B12962715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,10,13,16-Pentaoxanonadec-18-enoic acid
Molecular FormulaC14H26O7
Molecular Weight306.35 g/mol
Structural Identifiers
SMILESC=CCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C14H26O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h2H,1,3-13H2,(H,15,16)
InChIKeyOTXMPYBGMZFSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 4,7,10,13,16-Pentaoxanonadec-18-enoic Acid (Allyl-PEG5-COOH) and How to Procure It


4,7,10,13,16-Pentaoxanonadec-18-enoic acid (CAS 1111716-52-9), synonymously known as Allyl-PEG5-COOH, is a discrete, single-chain-length heterobifunctional polyethylene glycol (PEG) linker. It comprises a five-unit ethylene glycol spacer (PEG5), an allyl (-CH2CH=CH2) terminus at the α-end, and a carboxylic acid (-COOH) terminus at the ω-end, with a molecular formula of C14H26O7 and a molecular weight of 306.35 g/mol . Its structure enables two orthogonal conjugation modalities: metal-free thiol-ene radical addition at the allyl group and amide bond formation at the carboxylic acid group following activation with EDC or similar carbodiimides . This compound is manufactured and supplied globally by specialty chemical vendors including Bidepharm, Confluore, and ChemicalBook with standard purities of ≥95% (often stabilized with TBC inhibitor) and with batch-specific QC documentation (NMR, HPLC) available upon request .

1
Orthogonal thiol-ene (allyl) and amide (COOH) conjugation handles
2
Metal-free radical coupling; compatible with live-cell and in situ studies
3
Research-grade ≥95% purity; batch-specific QC documentation available

Why 4,7,10,13,16-Pentaoxanonadec-18-enoic Acid Cannot Simply Be Replaced by Propargyl-PEG5-COOH, m-PEG5-COOH, or PEG-Diacrylate


In-class PEG linkers of identical PEG5 chain length but with different terminal chemical handles exhibit fundamentally distinct reactivity profiles, crosslinking chemistries, and biocompatibility profiles. Propargyl-PEG5-COOH requires copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which introduces the confounding variable of copper cytotoxicity in live-cell or in vivo applications . m-PEG5-COOH presents a permanently inert methoxy cap, rendering it incapable of participating in any secondary covalent ligation beyond the single carboxylic acid attachment point . PEG-diacrylate participates in uncontrolled chain-growth homopolymerization, yielding heterogeneous networks with high compressive moduli (reported at 5.1 ± 0.48 kPa) that poorly approximate the mechanical environment of soft tissues [1]. Allyl-PEG5-COOH uniquely supports metal-free, radical-mediated step-growth thiol-ene chemistry that generates homogeneous network architectures and enables tunable, lower-modulus hydrogels prerequisite for neural and other soft-tissue models. The following quantitative comparisons underpin these selection-deciding differences.

Propargyl-PEG5-COOH
Requires copper(I) catalyst for CuAAC; introduces cytotoxicity variable in live-cell workflows.
m-PEG5-COOH
Permanently inert methoxy cap; no second covalent ligation site beyond the single carboxylic acid.
PEG-diacrylate
Uncontrolled chain-growth homopolymerization yields stiff, heterogeneous networks poorly matching soft-tissue mechanics.

Quantitative Differentiation Evidence: 4,7,10,13,16-Pentaoxanonadec-18-enoic Acid vs. Closest Alternatives


Hydrogel Compressive Modulus Reduction: Allyl-PEG vs. PEG-Diacrylate in Soft Tissue Engineering

When an allyl-presenting monomer is introduced into a PEG-diacrylate hydrogel precursor, the allyl group acts as a chain-terminating agent in competition with the acrylate propagation, significantly reducing network crosslink density and therefore the compressive modulus. This generates scaffolds that fall within the mechanical stiffness range of neural and other soft tissues, whereas unmodified PEG-diacrylate gels are prohibitively stiff [1].

Hydrogel modulus tuning
Head-to-head
~16-fold reduction: 0.32 ± 0.09 kPa vs. 5.1 ± 0.48 kPa baseline
Enables fabrication of scaffolds within neural soft-tissue stiffness range
Compressive modulus reported in PEG-diacrylate co-gel systems; photocrosslinking conditions
tissue engineering hydrogel mechanics soft tissue scaffolds thiol-ene chemistry

Metal-Free vs. Copper-Required Click Chemistry: Allyl-PEG5-COOH vs. Propargyl-PEG5-COOH for Biologically Sensitive Conjugation

Allyl-PEG5-COOH participates in the thiol-ene click reaction—a metal-free radical process that can be initiated photochemically (365 nm UV LED) or thermally and proceeds in aqueous media with no cytotoxic copper catalyst [1]. In contrast, the closest in-class comparator, Propargyl-PEG5-COOH (CAS 1245823-51-1), relies on Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which requires copper catalyst concentrations typically at 10–100 µM that have been independently documented to induce oxidative stress and cytotoxicity in mammalian cell cultures . The thiol-ene reaction has also been reported to reach crosslinking completion within 5 minutes with gel fractions >84%, demonstrating rapid kinetics suitable for in situ gelation [2].

Click chemistry biocompatibility
Reported
Metal-free thiol-ene vs. copper-required CuAAC; >84% gel fraction in 5 min
Supports copper-free conjugation for live-cell surface engineering
Thiol-ene via 365 nm LED; rapid kinetics confirmed in hydrogel systems
bioconjugation click chemistry cytocompatibility drug delivery

Selective Hydrosilylation of Allyl-PEG for Silane Coupling Agent Synthesis vs. Platinum-Catalyzed Side Reactions in Propargyl Systems

Allyl-functionalized PEG derivatives undergo highly selective ruthenium-catalyzed hydrosilylation with alkoxysilanes using [RuCl2(nbd)]n to furnish silylated PEG products in good to excellent yields, without the olefin isomerization and hydrogenation side reactions that plague platinum-catalyzed (Speier's or Karstedt's catalyst) reactions of terminal alkenes [1]. The PEG backbone itself plays a role in coordinating to the ruthenium center, enhancing reaction selectivity—a mechanistic feature unique to allyl-PEG substrates among heterobifunctional PEG linkers. This chemistry enables the direct covalent immobilization of PEG on inorganic surfaces (silica, glass, metal oxides) via siloxane bond formation while preserving the carboxylic acid for downstream biomolecular attachment [2].

Hydrosilylation selectivity
Class-level
Ru-catalyzed allyl hydrosilylation avoids Pt-catalyzed isomerization/hydrogenation side products
Enables high-selectivity silane coupling for surface PEGylation
Class-level inference; single-study Ru-catalyzed yields reported
surface functionalization silane coupling PEGylation inorganic-organic hybrid materials

Radical Polymerization Reactivity: Allyl as a Moderated Reactivity Handle vs. Acrylate for Uniform Gel Network Formation

During radical polymerization, allyl-functionalized crosslinkers are intrinsically less reactive than their acrylate counterparts due to the degradative chain transfer propensity of the allyl group. This lower reactivity was deliberately exploited in the design of superabsorbent polymers: allyl-endcapped PEG crosslinkers of 200, 600, and 3,400 Da produced gels with excellent soluble polymer levels and swelling characteristics, attributable to a more uniform gel network resulting from slower, more controlled incorporation of the allyl functionality [1]. NMR mechanistic analysis confirmed that allyl incorporation proceeds exclusively through vinyl polymerization, not hydrogen abstraction, ensuring predictable crosslink topology [2]. By contrast, acrylate crosslinkers can undergo uncontrolled homopolymerization, leading to spatial heterogeneity in crosslink density.

Radical polymerization control
Class-level
Allyl vinyl polymerization yields uniform networks; acrylate leads to spatial heterogeneity
Supports reproducible hydrogel network architecture
NMR-confirmed vinyl mechanism; class-level evidence for swelling uniformity
superabsorbent polymers crosslinking radical polymerization network uniformity

Storage and Sequential Functionalization Stability: Allyl-PEG Microgels Retain Reactive Handles Post-Purification

Allyl-containing PEG microgels synthesized via thiol-ene miniemulsion crosslinking retain stable, unreacted allyl groups after purification and storage, enabling a second, subsequent thiol-ene functionalization step to introduce pH-responsive, chemically-responsive, or other functional moieties into the nanoparticle population [1]. This 'latent reactivity' post-processing is a critical operational advantage over acrylate-based microgels, where residual double bonds can undergo uncontrolled aging reactions or lose reactivity upon storage. The allyl group's chemical stability enables the construction of microgel libraries with identical size distribution, surface functionality, and crosslinking density but different trigger-responsive behaviors—a design principle not achievable with more labile functional handles [2].

Latent allyl reactivity in microgels
Class-level
Allyl groups stable after purification; second functionalization step retains size/crosslink density
Enables modular, stimuli-responsive microgel library construction
Stability inferred from thiol-ene miniemulsion studies; class-level evidence
microgel sequential functionalization stimuli-responsive materials drug delivery

Carboxylic Acid-Driven Conjugation Efficiency: Allyl-PEG5-COOH vs. Allyl-PEG5-OH for Amide Bioconjugation Workflows

The terminal carboxylic acid of Allyl-PEG5-COOH is directly activatable with EDC/NHS for amide bond formation with primary amines under mildly acidic conditions (optimal pH 4.5–7.2 for EDC activation, pH 7–8 for NHS-ester amine reaction) . This represents a significant workflow advantage over Allyl-PEG5-OH (CAS 87048-14-4), which requires an additional synthetic step to convert the alcohol to a carboxyl or other electrophilic group before amide conjugation can occur. In the PROTAC linker context, Allyl-CONH-PEG5-COOH is explicitly designated for PROTAC synthesis, leveraging the carboxylic acid for E3 ligase ligand conjugation while retaining the allyl for further derivatization .

Direct amidation capability
Source review
Carboxylic acid enables direct EDC/NHS activation; eliminates alcohol-to-COOH conversion step
Streamlines bioconjugation workflows (PROTAC, ADC linkers)
No comparative yield data available; source-specific review
bioconjugation amide coupling EDC/NHS chemistry PROTAC linker

Prioritized Procurement Scenarios for 4,7,10,13,16-Pentaoxanonadec-18-enoic Acid (Allyl-PEG5-COOH)


Fabrication of Mechanically Tunable Soft Tissue Hydrogels (Neural, Fibroblast, and Stem Cell Scaffolds)

Researchers building synthetic extracellular matrix (ECM) mimics for neural tissue engineering or mechanobiology studies should select Allyl-PEG5-COOH as a co-monomer with PEG-diacrylate. By introducing the allyl compound as a competitive chain-terminating agent during photocrosslinking, the resulting hydrogel compressive modulus can be reduced from 5.1 ± 0.48 kPa to 0.32 ± 0.09 kPa—a 16-fold modulation that places the scaffold stiffness within the regime where neural cells exhibit a 41% increase in neurite extension and fibroblasts show a 37% reduction in spreading area compared to stiff controls [1].

Copper-Free, Cytocompatible In Situ Bioconjugation and Live-Cell Surface Engineering

When experimental protocols demand cell-surface functionalization or in situ gelation in the presence of live mammalian cells, Allyl-PEG5-COOH is the necessary choice over alkyne-PEG-COOH alternatives. The thiol-ene click reaction on the allyl group proceeds via metal-free radical initiation—achievable photochemically at 365 nm or thermally—eliminating the copper(I) catalyst required for CuAAC that has documented cytotoxic effects [2]. Thiol-ene PEG hydrogels have been shown to reach full crosslinking within 5 minutes with gel fractions exceeding 84%, confirming the rapid kinetics required for in situ biomedical applications [3].

Synthesis of Silyl-Terminated Heterobifunctional PEGs for Inorganic Surface PEGylation

For covalent attachment of PEG chains to silica nanoparticles, glass substrates, or metal oxide surfaces via silane coupling chemistry, Allyl-PEG5-COOH serves as the precursor for ruthenium-catalyzed selective hydrosilylation. The [RuCl2(nbd)]n catalyst system converts the allyl terminus to a silyl-functional group in good to excellent yields without the olefin isomerization and hydrogenation side products that compromise platinum-catalyzed routes, while preserving the ω-carboxylic acid for subsequent biomolecular tethering [4].

Synthesis of PROTAC Degrader Molecules Requiring Orthogonal Conjugation Handles

In targeted protein degradation research, Allyl-PEG5-COOH provides an orthogonal dual-functional linker platform. The carboxylic acid terminus enables direct EDC/NHS-mediated conjugation to E3 ligase ligand amines (e.g., VHL ligand derivatives such as (S,R,S)-AHPC), while the allyl group remains available for subsequent thiol-ene ligation to a target-protein-binding moiety or for further derivatization . PROTAC linker variants such as Allyl-CONH-PEG5-COOH and VH032-PEG5-COOH are explicitly designed around this PEG5 scaffold, confirming its established role in degrader molecule assembly .

Application
Selection Property
Validation Focus
Soft tissue hydrogel fabrication
Allyl-mediated network modulus control
Compressive modulus, cell-response endpoints
Live-cell surface engineering
Metal-free thiol-ene click compatibility
Cytocompatibility, in situ gelation kinetics
Inorganic surface PEGylation
Allyl selective hydrosilylation
Silyl-product yield, retained carboxyl functionality
PROTAC degrader linker synthesis
Orthogonal allyl and carboxyl handles
Sequential conjugation, functional group integrity
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